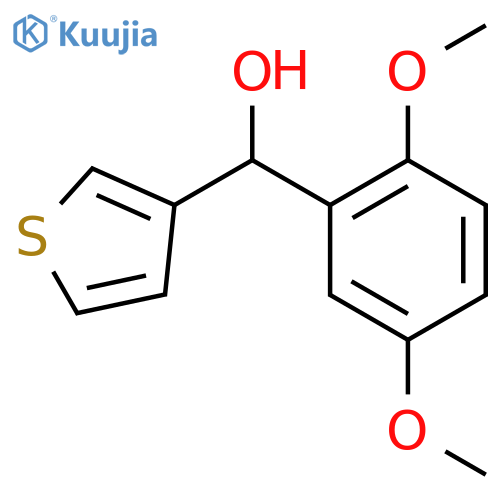

Cas no 1188303-95-8 ((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)

(2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL 化学的及び物理的性質

名前と識別子

-

- (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol

- 2,5-Dimethoxyphenyl-(3-thienyl)methanol

- 3-Thiophenemethanol, α-(2,5-dimethoxyphenyl)-

- (2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL

-

- MDL: MFCD07775547

- インチ: 1S/C13H14O3S/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3

- InChIKey: DXWCMXPUTAMPJZ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C(C1C=C(C=CC=1OC)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 66.9

(2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511732-1g |

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol |

1188303-95-8 | 97% | 1g |

¥3031.0 | 2023-04-05 | |

| Fluorochem | 396238-1g |

2,5-Dimethoxyphenyl-(3-thienyl)methanol |

1188303-95-8 | 97.0% | 1g |

£570.00 | 2023-04-24 | |

| Ambeed | A761518-1g |

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol |

1188303-95-8 | 97% | 1g |

$441.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1787929-1g |

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol |

1188303-95-8 | 97% | 1g |

¥4546.00 | 2024-08-09 | |

| abcr | AB429018-1 g |

2,5-Dimethoxyphenyl-(3-thienyl)methanol |

1188303-95-8 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB429018-5g |

2,5-Dimethoxyphenyl-(3-thienyl)methanol |

1188303-95-8 | 5g |

€1373.40 | 2023-09-04 | ||

| Fluorochem | 396238-5g |

2,5-Dimethoxyphenyl-(3-thienyl)methanol |

1188303-95-8 | 97.0% | 5g |

£1377.00 | 2023-04-24 | |

| abcr | AB429018-5 g |

2,5-Dimethoxyphenyl-(3-thienyl)methanol |

1188303-95-8 | 5g |

€1,373.40 | 2023-04-23 | ||

| abcr | AB429018-1g |

2,5-Dimethoxyphenyl-(3-thienyl)methanol; . |

1188303-95-8 | 1g |

€1555.10 | 2025-03-19 |

(2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

(2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOLに関する追加情報

Research Brief on (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol (CAS: 1188303-95-8): Recent Advances and Applications

The compound (2,5-dimethoxyphenyl)(thiophen-3-yl)methanol (CAS: 1188303-95-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the versatility of (2,5-dimethoxyphenyl)(thiophen-3-yl)methanol as a building block for the development of novel bioactive molecules. Its structure, featuring both a dimethoxyphenyl and a thiophene moiety, provides a scaffold that can be readily modified to enhance pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity as modulators of G-protein-coupled receptors (GPCRs), a key target class in drug discovery for neurological and metabolic disorders.

In terms of synthesis, advancements have been made in optimizing the yield and purity of (2,5-dimethoxyphenyl)(thiophen-3-yl)methanol. A recent publication in Organic Process Research & Development detailed a scalable, green chemistry approach that reduces the use of hazardous reagents while maintaining high efficiency. This method employs catalytic asymmetric hydrogenation, achieving enantiomeric excesses greater than 99%, which is critical for pharmaceutical applications where chirality often determines biological activity.

Biological evaluations have revealed that (2,5-dimethoxyphenyl)(thiophen-3-yl)methanol and its derivatives interact with multiple cellular targets. Notably, a 2024 study in ACS Chemical Biology identified this compound as a potent inhibitor of histone deacetylases (HDACs), enzymes implicated in cancer and neurodegenerative diseases. The study reported IC50 values in the low micromolar range, suggesting its potential as a starting point for anticancer drug development.

Furthermore, computational modeling studies have provided insights into the structure-activity relationships of this compound. Molecular docking simulations indicate that the methoxy groups and the hydroxyl moiety play crucial roles in binding to target proteins, while the thiophene ring contributes to favorable pharmacokinetic properties, such as metabolic stability and membrane permeability.

Despite these promising findings, challenges remain in translating (2,5-dimethoxyphenyl)(thiophen-3-yl)methanol into clinical applications. Current research is focused on addressing issues related to selectivity and off-target effects. Collaborative efforts between academic and industrial researchers are underway to design more selective analogs and to evaluate their safety profiles in preclinical models.

In conclusion, (2,5-dimethoxyphenyl)(thiophen-3-yl)methanol (CAS: 1188303-95-8) represents a compelling case study in modern drug discovery, showcasing how structural optimization and multidisciplinary approaches can unlock the therapeutic potential of small molecules. Continued research in this area is expected to yield novel candidates for treating a range of diseases, particularly in oncology and neurology.

1188303-95-8 ((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL) 関連製品

- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)

- 1095323-54-8(4,5-bis(acetyloxy)-6-(acetyloxy)methyl-3-acetamidooxan-2-yl benzoate)

- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)

- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)

- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)

- 1226363-57-0(1-(2-methoxy-4,5-dimethylphenyl)methanamine)

- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)

- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)

- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)